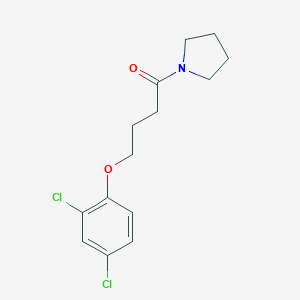![molecular formula C19H16Cl3N5O B262266 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone](/img/structure/B262266.png)
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to act as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including movement, motivation, and reward.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of dopamine release, the modulation of serotonin signaling, and the regulation of calcium ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone in lab experiments is its ability to selectively target the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone. These include the development of more selective and potent compounds that can be used to further elucidate the role of the dopamine D2 receptor in various physiological processes. Additionally, there is potential for the use of this compound in the development of novel therapeutics for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone involves a multi-step process that typically begins with the reaction of 4-chloroaniline and 4-chlorobenzaldehyde to form 4-chloro-4'-chlorobenzylideneaniline. This intermediate is then reacted with piperazine to form the corresponding piperazine derivative, which is further reacted with 6-chloro-2-pyridinecarboxylic acid to yield the final product.
Scientific Research Applications
4-chloro-5-[4-(4-chlorophenyl)-1-piperazinyl]-2-(6-chloro-2-pyridinyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
properties
Molecular Formula |
C19H16Cl3N5O |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
4-chloro-5-[4-(4-chlorophenyl)piperazin-1-yl]-2-(6-chloropyridin-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C19H16Cl3N5O/c20-13-4-6-14(7-5-13)25-8-10-26(11-9-25)15-12-23-27(19(28)18(15)22)17-3-1-2-16(21)24-17/h1-7,12H,8-11H2 |
InChI Key |
CQNAITFOYBXTBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)

![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
